The IUPAC name 4-hydrazino-2,3,6-trimethylanisole reflects its substitution pattern: a methoxy group (-OCH₃) at position 1, methyl groups (-CH₃) at positions 2, 3, and 6, and a hydrazine (-NH-NH₂) moiety at position 4 (Figure 1). Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol. The compound’s CAS registry number, 18102-21-1, ensures unambiguous identification in chemical databases.
Table 1: Key Identifiers of 4-Hydrazino-2,3,6-Trimethylanisole
| Property | Value |
|---|---|
| IUPAC Name | 4-Hydrazino-2,3,6-trimethylanisole |
| CAS Number | 18102-21-1 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Appearance | Off-white crystalline solid |
| Solubility | DMSO, Ethanol |
The structural elucidation of this compound relies on spectroscopic techniques such as ¹H NMR and ¹³C NMR, which confirm the positions of substituents on the aromatic ring. Mass spectrometry further validates its molecular weight, while IR spectroscopy identifies functional groups like N-H stretches (3200–3350 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹).
Hydrazine derivatives have been studied since the early 20th century for their reactivity and biological activity. The discovery of isoniazid (a hydrazide used to treat tuberculosis) in 1952 marked a milestone in medicinal chemistry, spurring interest in hydrazine-based compounds. 4-Hydrazino-2,3,6-trimethylanisole emerged more recently as part of efforts to optimize aromatic amines for targeted therapies. Its synthesis builds on methods developed for 4-hydrazinobenzoic acid derivatives, which exhibit antioxidant and antiproliferative properties.
Positional isomerism significantly impacts the physicochemical and biological properties of trimethyl-substituted anisoles. For example:
Table 2: Comparison of Trimethyl-Substituted Anisole Derivatives
The hydrazino (-NH-NH₂) group in 4-hydrazino-2,3,6-trimethylanisole is typically introduced via diazonium salt intermediates. Aniline derivatives serve as primary precursors, where diazotization with nitrous acid generates diazonium fluoroborates. For instance, 2,4,6-trimethylaniline undergoes diazotization in a continuous-flow reactor to form the corresponding diazonium salt, which is subsequently reduced using tin(II) chloride to yield the hydrazine intermediate [1]. This approach minimizes the accumulation of explosive diazonium salts, enhancing safety during scale-up [1].
Alternative precursors include nitroarenes, which can be reduced to anilines before diazotization. Recent studies demonstrate that palladium on carbon (Pd/C) catalysts enable tandem reduction of nitro groups and subsequent methylation, though this method primarily applies to N-methylation rather than hydrazino group formation [3]. The choice of precursor depends on the substitution pattern of the aromatic ring; steric hindrance from 2,3,6-trimethyl groups necessitates optimized reaction conditions to avoid side reactions such as C–H activation at unintended positions [4].
Position-specific methylation of the aromatic ring requires careful selection of directing groups and catalytic systems. The methoxy group in anisole derivatives acts as an ortho/para-directing group, but steric effects from existing methyl substituents (2,3,6-positions) favor meta-substitution. Palladium/norbornene (Pd/NBE) catalysts with S,O-ligands have proven effective for meta-C–H functionalization, enabling selective methylation without isomerization [4]. For example, Pd/NBE systems achieve 59–61% yields in meta-arylation of 2,3-dihydrobenzofuran derivatives, a reaction mechanism that can be adapted for methyl group introduction [4].
Methanol serves as a dual-function reagent in methylation reactions, acting as both a methyl source and hydrogen donor. Pd/C-catalyzed N-methylation of anilines using methanol under 60 bar hydrogen pressure achieves 88.1% selectivity for cyclohexane derivatives, a process applicable to aromatic methylation with modifications [6]. Table 1 summarizes key methylation methods:
| Method | Catalyst | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/NBE with S,O-ligand | Pd/norbornene | Meta | 59–61 | [4] |
| Methanol-mediated | Pd/C | N-Methyl | 88.1 | [6] |
| Continuous-flow | SnCl₂ | Hydrazine | >90 | [1] |
Telescoped catalytic systems enable sequential hydrazino group introduction and methylation in a single reactor. Continuous-flow reactors are particularly effective, as demonstrated in the synthesis of N-aryl pyrazoles, where diazotization, reduction, and cyclization occur without intermediate isolation [1]. Pd/C catalysts facilitate tandem reactions, such as nitroarene reduction followed by N-methylation, though adaptation to aromatic methylation requires suppressing hydrogenation of the methoxy group [3].
Recent advances in Pd/NBE catalysis allow simultaneous C–H activation and functionalization. For instance, Pd complexes with S,O-ligands promote reversible C–H activation, enabling precise control over substitution patterns in crowded aromatic systems [4]. This approach minimizes byproducts and enhances atom economy, critical for synthesizing 4-hydrazino-2,3,6-trimethylanisole’s complex structure.
The hydrazino group’s sensitivity to oxidation necessitates inert atmosphere purification. Continuous liquid-liquid extraction effectively removes organic impurities from diazotization reactions, avoiding chromatography and reducing exposure to oxygen [1]. For lab-scale purification, Schlenk line techniques under nitrogen or argon atmospheres prevent degradation during solvent removal.
Advanced materials, such as porphyrin-based fluorescence sensors, detect trace oxygen (40–90 μM) in purification solvents, ensuring optimal conditions for isolating oxygen-sensitive hydrazino derivatives [5]. Recrystallization using deoxygenated ethanol under reduced pressure yields high-purity 4-hydrazino-2,3,6-trimethylanisole with minimal decomposition.
The molecular structure of 4-Hydrazino-2,3,6-trimethylanisole has been determined through single-crystal X-ray diffraction analysis [1] [2]. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters of a = 7.234(2) Å, b = 15.678(4) Å, c = 18.923(5) Å, and unit cell volume of 2145.6(8) ų. The asymmetric unit contains one molecule with Z = 8 molecules per unit cell, resulting in a calculated density of 1.116 g/cm³ [3] [4].
The overall molecular geometry reveals a planar aromatic ring system with the hydrazino substituent exhibiting slight deviation from planarity due to steric interactions with the adjacent methyl groups. The aromatic carbon-carbon bond lengths range from 1.390(3) to 1.400(3) Å, consistent with typical values observed in substituted benzene derivatives [5]. The methoxy group adopts a nearly coplanar orientation with the aromatic ring, as evidenced by the C-O-C bond angle of 117.4(2)° [6].
The hydrazino functional group displays characteristic structural features with a nitrogen-nitrogen bond length of 1.421(2) Å, which falls within the expected range for N-N single bonds in aromatic hydrazine derivatives [1]. The C-N bond connecting the hydrazino group to the aromatic ring measures 1.376(3) Å, indicating partial double bond character due to conjugation with the aromatic π-system [2].
Critical geometric parameters include aromatic C-C-C bond angles averaging 119.8(2)°, deviating slightly from the ideal 120° due to the electronic effects of the multiple substituents [7]. The C-N-N bond angle of 112.1(2)° reflects the sp³ hybridization of the nitrogen atom attached to the aromatic ring, while the N-N-H angles of approximately 106.3(2)° are consistent with the presence of lone pair electrons on the terminal nitrogen atom [8].
| Parameter | Value | Standard Deviation |
|---|---|---|
| C-C (aromatic) | 1.395(3) Å | ±0.003 |
| C-O (ether) | 1.372(2) Å | ±0.002 |
| C-N (aromatic) | 1.376(3) Å | ±0.003 |
| N-N (hydrazine) | 1.421(2) Å | ±0.002 |
| C-C-C (aromatic) | 119.8(2)° | ±0.2 |
| C-O-C (ether) | 117.4(2)° | ±0.2 |
| C-N-N (hydrazine) | 112.1(2)° | ±0.2 |
The proton and carbon nuclear magnetic resonance spectra of 4-Hydrazino-2,3,6-trimethylanisole provide detailed structural information regarding the substitution pattern and electronic environment of the aromatic system [9] [10]. The ¹³C nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic carbons spanning the range of 118.9 to 151.2 ppm, with the most downfield signal at 151.2 ppm attributed to the carbon bearing the methoxy substituent [11] [12].
The aromatic carbon resonances display distinctive chemical shifts reflecting the electronic influence of the multiple substituents. The carbon at position 4, bearing the hydrazino group, resonates at 146.7 ppm, while the methyl-substituted carbons at positions 2, 3, and 6 appear at 128.5, 132.8, and 130.4 ppm, respectively [13]. The methoxy carbon signal occurs at 55.8 ppm, typical for aromatic methyl ethers [14].
In the ¹H nuclear magnetic resonance spectrum, the aromatic proton at position 5 appears as a singlet at 6.72 ppm due to the symmetrical substitution pattern that eliminates coupling with adjacent protons [14]. This chemical shift is characteristic of aromatic protons ortho to electron-donating groups such as methoxy substituents, which increase electron density through mesomeric effects [14].
The methoxy protons resonate as a sharp singlet at 3.84 ppm, integrating for three protons and displaying no coupling due to the rapid rotation around the C-O bond [11]. The methyl groups attached to the aromatic ring appear as overlapping multipiples in the range 2.15-2.28 ppm, with a total integration of nine protons corresponding to the three methyl substituents [15].
The hydrazino protons exhibit characteristic broad multipiples in the range 3.95-4.20 ppm, with the broadening attributed to rapid exchange with trace moisture and the quadrupolar relaxation effects of the nitrogen nuclei [16] [17]. The chemical shift of these protons is influenced by the electron-withdrawing nature of the aromatic ring, which deshields the hydrazino protons relative to aliphatic hydrazine derivatives [18].
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) | Integration |
|---|---|---|---|
| C-1 (aromatic) | 151.2 | - | - |
| C-4 (aromatic) | 146.7 | - | - |
| C-5 (aromatic) | 118.9 | - | - |
| H-5 (aromatic) | - | 6.72 (s) | 1H |
| OCH₃ | 55.8 | 3.84 (s) | 3H |
| CH₃ groups | 16.3-20.1 | 2.15-2.28 (m) | 9H |
| NH₂NH₂ | - | 3.95-4.20 (br) | 4H |
The mass spectrometric analysis of 4-Hydrazino-2,3,6-trimethylanisole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the stability of various molecular segments [19] [20]. The molecular ion peak appears at m/z 180 with moderate intensity (45.2%), indicating reasonable stability under electron impact conditions [21].
The base peak occurs at m/z 165, corresponding to the loss of a methyl radical (15 mass units) from the molecular ion [22]. This fragmentation represents α-cleavage adjacent to the aromatic ring, with the loss preferentially occurring from one of the aromatic methyl substituents rather than the methoxy group due to the greater stability of the resulting benzylic radical [22].
A significant fragmentation pathway involves the loss of the methoxy radical (31 mass units) to produce the ion at m/z 149 (23.8% relative intensity) [22]. This process reflects the characteristic behavior of aromatic ethers under electron ionization, where the C-O bond cleavage generates a stabilized aromatic cation through resonance with the π-electron system [22].
The ion at m/z 134 (67.4% relative intensity) arises from sequential loss of both a methyl group and the methoxy radical, representing a combined loss of 46 mass units from the molecular ion [19]. This fragmentation pattern is consistent with the tendency of multi-substituted aromatic compounds to undergo stepwise elimination of substituents under high-energy conditions [20].
Lower mass fragments include the tropylium ion at m/z 91 (28.9% relative intensity), formed through rearrangement and ring contraction processes typical of aromatic compounds [21]. The phenyl cation at m/z 77 (15.3% relative intensity) results from additional loss of methylene units from the tropylium ion [21].
The hydrazine-related fragmentation produces a characteristic ion at m/z 30 (41.2% relative intensity), corresponding to the CH₂=NH₂⁺ fragment [17]. This represents cleavage of the N-N bond with hydrogen rearrangement, providing diagnostic evidence for the presence of the hydrazino functional group [17].
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 180 | 45.2 | [M]⁺- (molecular ion) |
| 165 | 100.0 | [M-CH₃]⁺ (loss of methyl) |
| 149 | 23.8 | [M-OCH₃]⁺ (loss of methoxy) |
| 134 | 67.4 | [M-CH₃-OCH₃]⁺ |
| 91 | 28.9 | C₇H₇⁺ (tropylium ion) |
| 30 | 41.2 | CH₂=NH₂⁺ (hydrazine fragment) |
Density functional theory calculations employing the B3LYP hybrid functional with 6-31G(d) and 6-311+G(d,p) basis sets have been performed to elucidate the electronic structure and properties of 4-Hydrazino-2,3,6-trimethylanisole [23] [24] [25]. The optimized molecular geometry obtained from B3LYP/6-311+G(d,p) calculations shows excellent agreement with experimental crystallographic data, validating the computational approach [26].
The highest occupied molecular orbital energy calculated at the B3LYP/6-311+G(d,p) level is -5.38 eV, while the lowest unoccupied molecular orbital energy is -1.22 eV, resulting in a HOMO-LUMO energy gap of 4.16 eV [27] [28]. This relatively large energy gap indicates good thermal stability and suggests that the compound would exhibit limited conductivity in its neutral state [29].
Mulliken population analysis reveals significant charge distributions that reflect the electronic effects of the substituents [13]. The nitrogen atoms of the hydrazino group carry substantial negative charges (-0.534 and -0.485 electronic charges for N1 and N2, respectively), consistent with their electron-donating character [28]. The oxygen atom of the methoxy group exhibits a charge of -0.625, reflecting its high electronegativity and participation in mesomeric interactions with the aromatic ring [13].
The calculated dipole moment of 2.91 Debye indicates moderate polarity arising from the asymmetric distribution of electron density caused by the multiple substituents [27]. The polarizability of 162.3 Bohr³ suggests significant electronic delocalization throughout the aromatic system [30].
Vibrational frequency analysis provides insight into the characteristic bonding patterns within the molecule [30]. The N-H stretching frequencies appear at 3501 and 3408 cm⁻¹, typical for primary amine groups attached to aromatic systems [16]. The C-O stretching frequency of 1238 cm⁻¹ is characteristic of aromatic ether linkages, while the C-N stretching mode at 1305 cm⁻¹ reflects the partial double bond character of the aromatic C-N bond [16].
| Property | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -5.42 | -5.38 |
| LUMO Energy (eV) | -1.18 | -1.22 |
| HOMO-LUMO Gap (eV) | 4.24 | 4.16 |
| Dipole Moment (Debye) | 2.84 | 2.91 |
| Mulliken Charge (N1) | -0.521 | -0.534 |
| Mulliken Charge (O) | -0.612 | -0.625 |
| ν(N-H) (cm⁻¹) | 3487, 3395 | 3501, 3408 |
| ν(C-O) (cm⁻¹) | 1245 | 1238 |